6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Catalog No.
S570324
CAS No.
20315-68-8
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol...

CAS Number

20315-68-8

Product Name

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3

InChI Key

QYMDEOQLJUUNOF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3

Synonyms

6-methoxy-1,2,3,4-tetrahydro beta-carboline, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, 6-methoxytetrahydronorharmane, 6-methoxytryptoline, 6-methoxytryptoline hydrochloride, 6-methoxytryptoline monohydrochloride, pinoline

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3

Synthesis and Characterization:

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6-Me-THP), also known as 6-methoxy-1,2,3,4-tetrahydro-β-carboline, is a heterocyclic compound synthesized through various methods, including the Pictet-Spengler reaction and Fischer indole synthesis. Studies have reported its successful synthesis and characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Biological Activities:

Research suggests that 6-Me-THP possesses diverse biological activities, making it a subject of interest in various scientific fields. Here are some notable examples:

  • Antioxidant properties: Studies have shown that 6-Me-THP exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].
  • Antimicrobial activity: Research suggests that 6-Me-THP exhibits antibacterial and antifungal properties against various pathogens [, ].
  • Neuroprotective potential: Studies have investigated the potential neuroprotective effects of 6-Me-THP, suggesting its ability to protect against neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as pinoline, is a heterocyclic compound with the molecular formula C12H14N2OC_{12}H_{14}N_{2}O and a molecular weight of approximately 202.25 g/mol. This compound features a unique bicyclic structure consisting of a pyridine ring fused to an indole ring, with a methoxy group located at the 6th position of the indole moiety. Pinoline is naturally occurring and has been identified in various plant species, notably in the leaves of Phyllodium pulchellum, a leguminous plant native to Australia.

The mechanism of action of pinoline remains unknown. While it is found in nature, its role within the Phyllodium pulchellum plant and its potential biological effects require further investigation [].

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, introducing additional functional groups or modifying existing ones.
  • Reduction: Reduction can be performed with lithium aluminum hydride to reduce specific functional groups within the molecule.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the indole ring, leading to various derivatives.

These reactions allow for the modification of pinoline's structure, potentially enhancing its biological activity or altering its chemical properties.

Pinoline exhibits diverse biological activities that have garnered interest in pharmacological research. Notably:

  • Serotonin Receptor Interaction: Pinoline acts as a selective inhibitor of monoamine oxidase A (MAO-A), which plays a crucial role in serotonin metabolism. By inhibiting this enzyme, pinoline increases serotonin levels in the brain, influencing mood and emotional regulation.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for further studies in treating neurological disorders.
  • Antidepressant Properties: Its interaction with neurotransmitter systems suggests possible antidepressant effects, warranting exploration in mental health applications.

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various methods:

  • Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
  • Pictet-Spengler Reaction: This method utilizes tryptamine derivatives and aldehydes to construct the bicyclic structure characteristic of pinoline.
  • Alternative Routes: Other synthetic routes include using 2-(5-methoxy-indol-3-yl)-ethylamine and formaldehyde in the presence of reagents like TMSCl to yield high purity products .

6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several applications across different fields:

  • Pharmaceutical Research: Its potential as an antidepressant and neuroprotective agent makes it valuable in drug development.
  • Biochemical Studies: Used as a precursor for synthesizing other beta-carboline derivatives and studying their biological effects.
  • Industrial Uses: Employed in developing dyes and stains for biological and chemical applications due to its unique chemical structure.

Pinoline's interactions with various biological targets have been extensively studied:

  • Monoamine Oxidase A Inhibition: Pinoline selectively binds to MAO-A's active site, preventing serotonin breakdown and increasing its availability within synaptic clefts.
  • Cellular Effects: It influences cellular signaling pathways and gene expression related to mood regulation and cardiovascular function.
  • Potential Anti-Allergic Effects: Studies suggest that pinoline may inhibit degranulation processes in immune cells, indicating possible therapeutic uses in allergy treatments.

Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleContains a fluorophenyl groupEnhanced receptor binding affinity
1-(4-methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleContains a methoxy group on phenyl ringAltered pharmacological properties
6-Methoxy-1H-indoleLacks tetrahydro structureSimpler structure with different reactivity

The uniqueness of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its specific combination of substituents that confer distinct chemical and biological properties compared to these other derivatives. Its ability to modulate neurotransmitter systems while exhibiting potential therapeutic effects sets it apart from simpler indoles or other beta-carboline derivatives.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

UNII

BR3W85U4GS

Related CAS

35764-54-6 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20315-68-8

Metabolism Metabolites

Pinoline has known human metabolites that include 1H,2H,3H,4H,9H-pyrido[3,4]indol-6-ol.

Wikipedia

Pinoline

Dates

Modify: 2023-08-15

Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids

Mario de la Fuente Revenga, Concepción Pérez, José A Morales-García, Sandra Alonso-Gil, Ana Pérez-Castillo, Daniel-Henri Caignard, Matilde Yáñez, Ana M Gamo, María Isabel Rodríguez-Franco
PMID: 25815906   DOI: 10.1021/acschemneuro.5b00041

Abstract

6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and N-acetyl-5-methoxytryptamine (melatonin) are both structurally related to 5-hydroxytryptamine (serotonin). Here we describe the design, synthesis, and characterization of a series of melatonin rigid analogues resulting from the hybridization of both pinoline and melatonin structures. The pharmacological evaluation of melatonin-pinoline hybrids comprises serotonergic and melatonergic receptors, metabolic enzymes (monoamine oxidases), antioxidant potential, the in vitro blood-brain barrier permeability, and neurogenic studies. Pinoline at trace concentrations and 2-acetyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline (2) were able to stimulate early neurogenesis and neuronal maturation in an in vitro model of neural stem cells isolated from the adult rat subventricular zone. Such effects are presumably mediated via serotonergic and melatonergic stimulation, respectively.


In vivo hepatic oxidative stress because of carbon tetrachloride toxicity: protection by melatonin and pinoline

M Aranda, C D Albendea, F Lostalé, L López-Pingarrón, L Fuentes-Broto, E Martínez-Ballarín, R J Reiter, M C Pérez-Castejón, J J García
PMID: 20524971   DOI: 10.1111/j.1600-079X.2010.00769.x

Abstract

The protective in vivo effects of melatonin or pinoline on carbon tetrachloride (CCl(4))-induced oxidative damage were investigated in liver of rats and compared to rats injected only with CCl(4) (5 mL/kg body weight). Hepatic cell membrane fluidity, monitored using fluorescence spectroscopy, exhibited a significant decrease in animals exposed to CCl(4) compared to control rats. Increases in lipid and protein oxidation, as assessed by concentrations of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), and protein carbonylation, respectively, were also seen in hepatic homogenates of animals exposed to CCl(4). The administration of melatonin (10 mg/kg body weight) or pinoline injected 30 min before and 1 hr after CCl(4), fully prevented membrane rigidity and protein oxidation. However, treatment with melatonin was more effective in terms of reducing lipid peroxidation than pinoline, as the increases in MDA+4-HDA levels because of CCl(4) were reduced by 93.4% and 34.4% for melatonin or pinoline, respectively. Livers from CCl(4)-injected rats showed several histopathological alterations; above all, there were signs of necrosis and ballooning degeneration. The concurrent administration of melatonin or pinoline reduced the severity of these morphological changes. On the basis of the biochemical and histopathological findings, we conclude that both melatonin and pinoline were highly effective in protecting the liver against oxidative damage and membrane rigidity because of CCl(4). Therefore, these indoles may be useful as cotreatments for patients with hepatic intoxication induced by CCl(4).


Quantitative structure-activity relationships studies of antioxidant hexahydropyridoindoles and flavonoid derivatives

Anne-Catherine Durand, Amaury Farce, Pascal Carato, Sebastien Dilly, Said Yous, Pascal Berthelot, Philippe Chavatte
PMID: 18035823   DOI: 10.1080/14756360701425238

Abstract

In order to predict the antioxidant activity of 22 pinoline derivatives (1,2,3,4-tetrahydro-beta-carbolines), two dimensional quantitative-structure activity relationships (2D-QSAR) analysis of 19 hexahydropiridoindoles and 12 flavonoids was realized. Five statistically significant models were obtained from randomly constituted training sets (21 compounds) and subsquently validated with the corresponding test sets (10 compounds). Antioxidant activity (pIC50) was correlated with 5 molecular descriptors calculated with the software DRAGON. The best predictive model (n = 21, q2 = 0.794, N= 2, r2 = 0.888, s = 0.157) could offer structural insights into the features conferring a strong antioxidant activity to compounds built from a pinoline scaffold prior to their synthesis.


Protective effect of melatonin and pinoline on nitric oxide-induced lipid and protein peroxidation in rat brain homogenates

G Piñol-Ripoll, L Fuentes-Broto, S Millán-Plano, M Reyes-Gonzáles, J A Mauri, E Martínez-Ballarín, R J Reiter, J J García
PMID: 16854526   DOI: 10.1016/j.neulet.2006.06.031

Abstract

Nitric oxide (NO) is a physiological neurotransmitter, a mediator of the excitatory neurotransmitter glutamate pathways that regulates several neuroendocrine functions, but excessive NO is toxic by itself and it interacts with superoxide radical (O(2)(-)) to form the peroxynitrite anion (ONOO(-)). Using rat brain homogenates, we investigated the effects of melatonin and pinoline in preventing the level of lipid peroxidation (LPO) and carbonyl contents in proteins induced by nitric oxide (NO) which was released by the addition of sodium nitroprusside (SNP). Lipid and protein peroxidation were estimated by quantifying malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA) concentrations and carbonyl contents, respectively. SNP increased MDA+4-HDA and carbonyl contents production in brain homogenates in a time and concentration dependent manner. Both, melatonin and pinoline reduced NO-induced LPO and carbonyl contents in a dose-dependent manner in concentrations from 0.03 to 3 mM and 1 to 300 microM, respectively. Under the in vitro conditions of this experiment, both antioxidants were more efficient in limiting SNP protein oxidation than lipid damage.


Pinoline may be used as a probe for CYP2D6 activity

Xi-Ling Jiang, Hong-Wu Shen, Ai-Ming Yu
PMID: 19095720   DOI: 10.1124/dmd.108.025056

Abstract

Pinoline, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, is a serotonin analog that selectively inhibits the activity of monoamine oxidase-A and shows antidepressant activity. Our previous study using a panel of recombinant cytochrome P450 (P450) enzymes suggests that pinoline O-demethylation may be selectively catalyzed by polymorphic CYP2D6. The current study, therefore, aimed to delineate the impact of CYP2D6 status on pinoline metabolism. Enzyme kinetic studies using recombinant CYP2D6 allelic isozymes revealed that CYP2D6.2 exhibited 5-fold lower enzyme efficiency (V(max)/K(m)) toward pinoline compared with CYP2D6.1, and CYP2D6.10 did not show any catalytic activity. Inhibition study showed that quinidine (1 microM) completely blocked pinoline O-demethylase activity in human liver microsomes, whereas other P450 isoform-selective inhibitors had no or minimal effects. Pinoline O-demethylase activities in 10 human liver microsomes showed significantly strong correlation with bufuralol 1'-hydroxylase activities (R(2)=0.93; p<0.0001) and CYP2D6 contents (R(2)=0.82; p=0.005), whereas no appreciable correlations with enzymatic activities of other P450 enzymes were found. Furthermore, we compared pinoline urinary metabolic ratio (pinoline/6-hydroxy-1,2,3,4-tetrahydro-beta-carboline) between CYP2D6-humanized and wild-type control mice after intraperitoneal injection of pinoline (30 mg/kg). Results indicated that the two genotyped mice were clearly distinguished by pinoline metabolic ratio (mean +/- S.D.), which was much higher in wild-type mice (0.29+/-0.19, n=4) than in CYP2D6-humanized transgenic mice (0.0070+/-0.0048, n=4). Our findings suggest that pinoline O-demethylation is governed by CYP2D6 status, and pinoline, at a proper concentration or dose, may be a good probe to evaluate CYP2D6 activity.


Pinoline and N-acetylserotonin reduce glutamate-induced lipid peroxidation in retinal homogenates

Gordon Y Tang, Angel K Ip, Andrew W Siu
PMID: 17125922   DOI: 10.1016/j.neulet.2006.11.011

Abstract

Glutamate is a neurotransmitter associated with oxidative retinal disorders. Pinoline (PIN) and N-acetylserotonin (NAS) are newly identified neural protectors. We investigated the glutamate-induced lipid peroxidation (LPO) and the protective effects of PIN and NAS in the retina. Porcine retinal homogenates were treated with different concentrations of glutamate. The malondialdehyde (MDA) level per unit weight of protein was quantified spectro-photometrically as an index of LPO. The glutamate concentration that induced a significant increase in retinal MDA was determined. The glutamate-treated retinal homogenate was then co-incubated with 5 different concentrations (0, 35.7, 71.5, 143 and 286 microM) of PIN, NAS or their combinations (concentration corresponding to 25, 50 and 75% of protection). Glutamate induced a significant dose-dependent increase in retinal MDA (p<0.0001). Co-incubation with PIN or NAS significantly suppressed the glutamate-induced MDA (p<0.01) in a dose-dependent manner (p<0.0001). The concentrations to inhibit 50% of LPO were 132.8 and 98.6 microM for PIN and NAS, respectively. In summary, elevated glutamate induced retinal LPO. Both PIN and NAS suppressed the glutamate-induced LPO and a synergic protection was evident after incubation in PIN/NAS mixtures.


Antioxidant activity of melatonin and a pinoline derivative on linoleate model system

J Mekhloufi, D Bonnefont-Rousselot, S Yous, D Lesieur, M Couturier, P Thérond, A Legrand, D Jore, M Gardès-Albert
PMID: 15978054   DOI: 10.1111/j.1600-079X.2005.00208.x

Abstract

This study aimed at investigating the in vitro protective effects of GWC22, a novel pinoline derivative [6-ethyl-1-(3-methoxyphenyl)-2-propyl-1,2,3,4-tetrahydro-beta-carboline] chlorhydrate, against radiation-induced oxidation of linoleate initiated by hydroxyl radicals ((*)OH). Using linoleate micelles (10(-2) m) as lipid model, two indexes of peroxidation have been measured, i.e. conjugated dienes and hydroperoxides. Similar determinations were performed with melatonin in order to compare the protective effects of the two compounds. It was observed that, the higher the concentration of GWC22 (or melatonin) (3 x 10(-5) to 10(-4) m), the stronger the antioxidant ability. In these in vitro assays, GWC22 showed a better antioxidant effect than melatonin for a given antioxidant concentration. A reaction scheme has been proposed to explain the inhibitory effect of an antioxidant via the propagating steps of the lipid peroxidation. Indeed, we have suggested that melatonin and GWC22 may compete with the fatty acid to scavenge lipid peroxyl radicals (LOO(*)). We have estimated a lower limit for the LOO(*) rate constant for GWC22 (>/=1.4 x 10(5)/m/s) and for melatonin (>/=2.8 x 10(4)/m/s) assuming that the k-value of the propagating step in linoleate (LOO(*) + linoleate) was 1.4 x 10(3)/m/s. The difference of reactivity between melatonin and GWC22 in this model system is assumed to be related to their relative lipophilicity.


Melatonin and pinoline prevent aluminium-induced lipid peroxidation in rat synaptosomes

Sergio Millán-Plano, Joaquin J García, Enrique Martínez-Ballarín, Russel J Reiter, Santiago Ortega-Gutiérrez, Rosa Maria Lázaro, Jesos Fernando Escanero
PMID: 12755500   DOI: 10.1016/S0946-672X(03)80044-5

Abstract

The serum concentrations of aluminum, a metal potentially involved in the pathogenesis of Alzheimer's disease, increase with age. Also, intense and prolonged exposure to aluminum may result in dementia. Melatonin and pinoline are two well known antioxidants that efficiently reduce lipid peroxidation due to oxidative stress. Herein, we investigated the effects of melatonin and pinoline in preventing aluminum promotion of lipid peroxidation when the metal was combined with FeCl3 and ascorbic acid in rat synaptosomal membranes. Lipid peroxidation was estimated by quantifying malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA) concentrations in the membrane suspension. Under the experimental conditions used herein, the addition of aluminum (0.0001 to 1 mmol/L) enhanced MDA + 4-HDA formation in the synaptosomes. Melatonin and pinoline reduced, in a concentration-dependent manner, lipid peroxidation due to aluminum, FeCl3 and ascorbic acid in the synaptosomal membranes. These results suggest that the indoleamine melatonin and the beta-carboline pinoline may potentially act as neuroprotectant agents in the therapy of those diseases with elevated aluminum concentrations in the tissues.


Effects of vitamin E and pinoline on retinal lipid peroxidation

Benny B Tam, Andrew W Siu, Andy F Lam, Elsa Y Lee
PMID: 15186208   DOI: 10.1111/j.1444-0938.2004.tb03170.x

Abstract

Pinoline is a pineal indoleamine naturally found in the retina. This study compared the effects of pinoline and vitamin E on the copper (I)-induced retinal lipid peroxidation (LPO).
Porcine retinal homogenates were mixed with 120 micro M copper (I) solution. The mixtures were co-incubated with various concentrations of pinoline or trolox (water-soluble vitamin E analogue) at 37 degrees Centigrade for 60 minutes. The amounts of malondialdehyde (MDA) and protein were assayed to quantify the LPO.
Copper (I) ions significantly increased the MDA concentration in the retinal homogenates (p < 0.0007). Both pinoline and trolox significantly suppressed MDA in a dose-dependent manner (p < 0.0001) and their effects were significantly different (p = 0.004). The concentrations that inhibited 50 per cent of LPO were 0.24 mM and 0.68 mM for pinoline and trolox, respectively.
Pinoline suppressed the LPO at a potency of 2.8 times compared with trolox. The results support an anti-oxidative role for pinoline in the retina. Further study is required to characterise the pharmacological potency of pinoline in vivo.


Effects of the beta-carbolines, harmane and pinoline, on insulin secretion from isolated human islets of Langerhans

E Jane Cooper, Alan L Hudson, Christine A Parker, Noel G Morgan
PMID: 14660022   DOI: 10.1016/j.ejphar.2003.09.039

Abstract

It is well known that certain imidazoline compounds can stimulate insulin secretion and this has been attributed to the activation of imidazoline I(3) binding sites in the pancreatic beta-cell. Recently, it has been proposed that beta-carbolines may be endogenous ligands having activity at imidazoline sites and we have, therefore, studied the effects of beta-carbolines on insulin secretion. The beta-carbolines harmane, norharmane and pinoline increased insulin secretion two- to threefold from isolated human islets of Langerhans. The effects of harmane and pinoline were dose-dependent (EC(50): 5 and 25 microM, respectively) and these agents also blocked the inhibitory effects of the potassium channel agonist, diazoxide, on glucose-induced insulin release. Stimulation of insulin secretion by harmane was glucose-dependent but, unlike the imidazoline I(3) receptor agonist efaroxan, it increased the rate of insulin release beyond that elicited by 20 mM glucose (20 mM glucose alone: 253+/-34% vs. basal; 20 mM glucose plus 100 microM harmane: 327+/-15%; P<0.01). Stimulation of insulin secretion by harmane was attenuated by the imidazoline I(3) receptor antagonist KU14R (2 (2-ethyl 2,3-dihydro-2-benzofuranyl)-2-imidazole) and was reduced when islets were treated with efaroxan for 18 h, prior to the addition of harmane. The results reveal that beta-carbolines can potentiate the rate of insulin secretion from human islets and suggest that these agents may be useful prototypes for the development of novel insulin secretagogues.


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